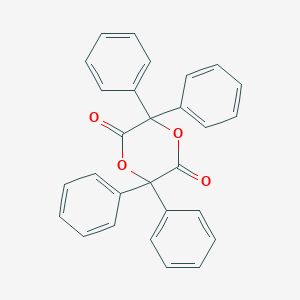

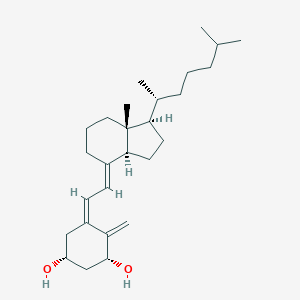

![molecular formula C26H43NaO9 B121185 Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate CAS No. 116182-44-6](/img/structure/B121185.png)

Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate

Descripción general

Descripción

La iRGD (ácido aspártico arginilglicil) es un péptido cíclico de nueve aminoácidos con la secuencia CRGDKGPDC. Originalmente se identificó a través de una selección in vivo de bibliotecas de presentación de fagos en ratones portadores de tumores. A diferencia de los péptidos estándar de ácido aspártico arginilglicil, la iRGD puede dirigirse a los tejidos tumorales y extenderse ampliamente hacia el tejido tumoral extravascular. Este péptido ha sido objeto de investigación debido a su capacidad para reconocer los receptores de integrina en las superficies de las células cancerosas y penetrar el espacio extravascular de los tumores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de iRGD implica la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso incluye los siguientes pasos:

Acoplamiento: Los aminoácidos se añaden secuencialmente a un soporte de resina sólido.

Desprotección: Los grupos protectores temporales se eliminan para permitir el acoplamiento del siguiente aminoácido.

Ciclización: El péptido lineal se cicliza para formar la estructura cíclica de iRGD.

Purificación: El péptido se escinde de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC).

Métodos de producción industrial

La producción industrial de iRGD sigue principios similares pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento. El proceso implica:

SPPS automatizada: Utilización de sintetizadores automatizados para acoplar aminoácidos.

Ciclización a gran escala: Empleo de condiciones optimizadas para la ciclización.

Purificación y control de calidad: Utilización de HPLC y espectrometría de masas para la purificación y el control de calidad.

Análisis De Reacciones Químicas

Tipos de reacciones

La iRGD principalmente experimenta:

Reacciones de unión: Se une a los receptores de integrina en las células endoteliales tumorales.

Escisión proteolítica: Escisión por proteasas para revelar el motivo CendR.

Reactivos y condiciones comunes

Unión a integrina: Requiere la presencia de receptores de integrina (αVβ3 y αVβ5).

Escisión proteolítica: Implica proteasas que escinden el péptido para exponer el motivo CendR.

Principales productos formados

El principal producto formado a partir de estas reacciones es el péptido iRGD activado con un motivo CendR expuesto, que facilita la penetración tumoral.

Aplicaciones Científicas De Investigación

La iRGD tiene numerosas aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Terapia del cáncer: Mejora la administración de agentes quimioterapéuticos a los tumores al aumentar su penetración y acumulación en los tejidos tumorales.

Sistemas de administración de fármacos: Utilizado en el desarrollo de sistemas de administración de fármacos dirigidos, incluidos nanopartículas y liposomas.

Inmunoterapia: Amplía la eficacia de los bloqueos de los puntos de control inmunitario al mejorar la administración de fármacos a las células tumorales.

Penetración de la barrera hematoencefálica: Facilita la administración de fármacos a través de la barrera hematoencefálica, mejorando el tratamiento de los tumores cerebrales.

Mecanismo De Acción

El mecanismo de acción de la iRGD implica un proceso de tres pasos:

Unión a integrina: El motivo de secuencia RGD se une a las integrinas αVβ3 y αVβ5 en las células endoteliales tumorales.

Escisión por proteasa: Tras la unión, un evento de escisión por proteasa revela el motivo CendR (R/KXXR/K).

Unión a neuropilina-1: El motivo CendR se une a la neuropilina-1, activando una vía de transporte endocítica/exocítica que mejora la administración de fármacos a los tumores.

Comparación Con Compuestos Similares

La iRGD es única en comparación con otros péptidos de ácido aspártico arginilglicil debido a su capacidad para penetrar ampliamente los tejidos tumorales. Los compuestos similares incluyen:

Péptidos estándar de ácido aspártico arginilglicil: Se unen a las integrinas pero carecen de la capacidad de penetrar el tejido tumoral extravascular.

Péptidos cíclicos de ácido aspártico arginilglicil: Tienen una afinidad de unión mejorada pero no poseen el motivo CendR para la penetración tumoral.

Otros péptidos que penetran los tumores: Como LyP-1 e iNGR, que también se dirigen a los tejidos tumorales pero a través de mecanismos diferentes

La iRGD destaca por su capacidad de doble diana, lo que la convierte en un candidato prometedor para mejorar la administración y la eficacia de las terapias anticancerígenas.

Propiedades

IUPAC Name |

sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O9.Na/c1-16(13-23(31)33-11-9-7-5-4-6-8-10-22(29)30)12-21-24(32)26-19(15-34-21)14-20(28)25(35-26)17(2)18(3)27;/h13,17-21,24-28,32H,4-12,14-15H2,1-3H3,(H,29,30);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24-,25+,26+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMQVUOWANJXDT-WENNQWSDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(CC2COC(C(C2O1)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)O)C(C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H](C[C@H]2CO[C@H]([C@@H]([C@@H]2O1)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)[C@H](C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635388 | |

| Record name | sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116182-44-6 | |

| Record name | sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.